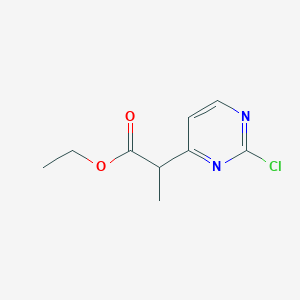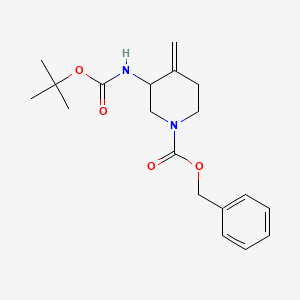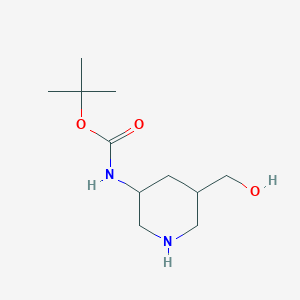
Magnesium;bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium bromide is an inorganic compound with the chemical formula MgBr₂. It is composed of one magnesium atom and two bromine atoms. This compound is typically found as a white crystalline solid and is highly soluble in water. Magnesium bromide is known for its various applications in chemistry, medicine, and industry due to its unique properties.
Vorbereitungsmethoden
Magnesium bromide can be synthesized through several methods:
Reaction with Hydrobromic Acid: Magnesium oxide or magnesium carbonate reacts with hydrobromic acid to form magnesium bromide and water or carbon dioxide, respectively.
Direct Reaction: Elemental magnesium can react directly with bromine under controlled conditions.
Industrial Production: Industrially, magnesium bromide is often produced by treating magnesium oxide with hydrobromic acid and then crystallizing the product above 0°C to obtain the hexahydrate form.
Analyse Chemischer Reaktionen
Magnesium bromide undergoes various chemical reactions:
Lewis Acid Catalysis: It acts as a Lewis acid catalyst in organic synthesis, such as in aldol reactions.
Substitution Reactions: Magnesium bromide can participate in substitution reactions, where it can be converted to other magnesium halides like magnesium chloride when treated with chlorine.
Formation of Grignard Reagents: Magnesium bromide can be used to form Grignard reagents, which are essential in organic synthesis for forming carbon-carbon bonds.
Wissenschaftliche Forschungsanwendungen
Magnesium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a brominating agent and in the synthesis of various organic compounds.
Biology and Medicine: Magnesium bromide has been used as a mild sedative and anticonvulsant due to its depressive impact on the central nervous system.
Industry: It serves as a catalyst in several industrial processes, enhancing reaction efficiency and cost-effectiveness.
Wirkmechanismus
The mechanism of action of magnesium bromide involves its role as a Lewis acid. In organic synthesis, it facilitates reactions by accepting electron pairs from other molecules, thereby stabilizing reaction intermediates and enhancing reaction rates . In medicinal applications, magnesium bromide’s sedative effects are due to its ability to depress the central nervous system, although the exact molecular targets and pathways are not fully understood .
Vergleich Mit ähnlichen Verbindungen
Magnesium bromide can be compared with other magnesium halides:
Magnesium Chloride (MgCl₂): Similar to magnesium bromide, it is highly soluble in water and used in various industrial applications.
Magnesium Iodide (MgI₂): This compound shares similar properties but is less commonly used.
Magnesium Fluoride (MgF₂): Unlike magnesium bromide, magnesium fluoride is less soluble in water and is used in optical applications due to its transparency to ultraviolet light.
Magnesium bromide stands out due to its specific applications in organic synthesis and medicinal uses, which are not as prominent for other magnesium halides.
Eigenschaften
Molekularformel |
BrMg+ |
|---|---|
Molekulargewicht |
104.21 g/mol |
IUPAC-Name |
magnesium;bromide |
InChI |
InChI=1S/BrH.Mg/h1H;/q;+2/p-1 |
InChI-Schlüssel |
QINUQMKKKJWFBE-UHFFFAOYSA-M |
Kanonische SMILES |
[Mg+2].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-1-[(4R)-4,5-Dihydro-4-phenylmethyl-2-oxazolyl]-2-(diphenylphosphino)ferrocene](/img/structure/B13915220.png)
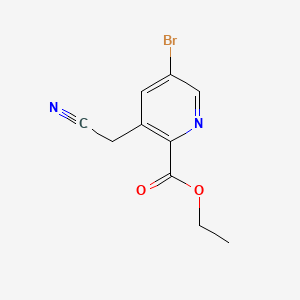
![cis-[4-(Trifluoromethoxy)cyclohexyl]methanamine;hydrochloride](/img/structure/B13915224.png)
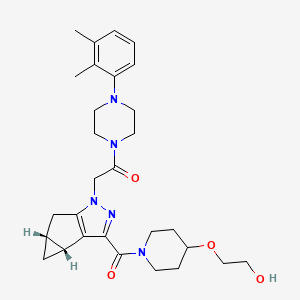
![1-(Benzenesulfonyl)-3-bromo-4-chloro-5-nitro-pyrrolo[2,3-B]pyridine](/img/structure/B13915243.png)

![1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B13915260.png)
